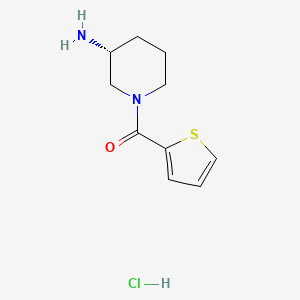
(R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, an amino group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the amino group and the thiophene ring. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position on the piperidine ring.
Attachment of the Thiophene Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.
Industrial Production Methods
In an industrial setting, the production of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminopiperidine: Shares the piperidine ring and amino group but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperidine and amino groups.
Uniqueness
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanonehydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15ClN2OS |
|---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H/t8-;/m1./s1 |
InChI Key |
HRGTXWXHHAUNKE-DDWIOCJRSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=CS2)N.Cl |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















